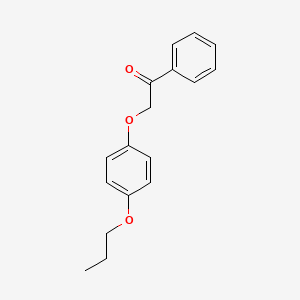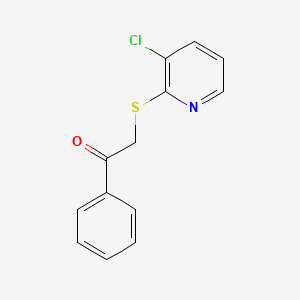
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is a phosphine oxide compound with the molecular formula C20H23OP. It is characterized by the presence of a cyclohexylidene group, an ethyl group, and two phenyl groups attached to a phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of cyclohexylideneethylphosphine with diphenylphosphine oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have diverse applications in catalysis, material science, and organic synthesis .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological molecules and modulate biochemical pathways makes it a candidate for drug development and biomedical applications .
Industry
In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its stability and reactivity make it suitable for applications in polymer synthesis, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of (2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmethylphosphine oxide: Similar in structure but lacks the cyclohexylidene group.
Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one cyclohexylidene group.
Dicyclohexylphenylphosphine oxide: Contains two cyclohexyl groups and one phenyl group.
Uniqueness
(2-Cyclohexylideneethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to the presence of both cyclohexylidene and ethyl groups attached to the phosphorus atom. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Eigenschaften
CAS-Nummer |
13303-59-8 |
|---|---|
Molekularformel |
C20H23OP |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
[2-cyclohexylideneethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H23OP/c21-22(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h2-3,6-9,12-16H,1,4-5,10-11,17H2 |
InChI-Schlüssel |
IMDIJIVOMGTLIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


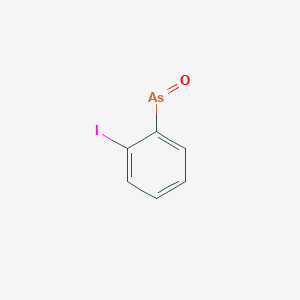

![Methyl 3-[1-(2-methoxy-2-oxoethyl)-3,4-dihydronaphthalen-2-yl]propanoate](/img/structure/B14722683.png)
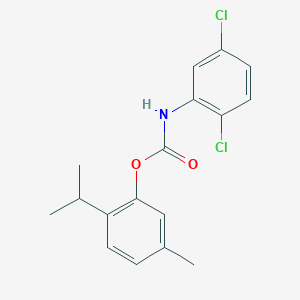

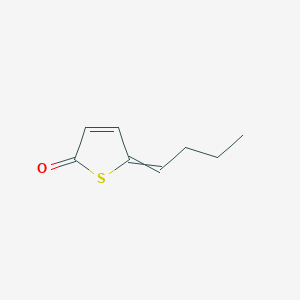

![2,8-Bis[(dimethylamino)methyl]cyclooctan-1-one;hydrochloride](/img/structure/B14722705.png)
![1-[(3,4-Dimethoxyphenyl)methylideneamino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14722706.png)

![N-[4-[[(Z)-hexylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14722711.png)
![17-hydroxy-2,7,10,13,17-pentamethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14722713.png)
